![molecular formula C21H34N2O B7535210 N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMXB-A is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications. DMXB-A has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
Mécanisme D'action
DMXB-A acts as an agonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. Activation of the alpha7 receptor by DMXB-A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as promote neuronal survival and regeneration. DMXB-A has also been shown to have analgesic effects by reducing pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. DMXB-A has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMXB-A is that it has a short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of DMXB-A as a treatment for inflammatory disorders such as rheumatoid arthritis. Further research is needed to fully understand the mechanisms of action of DMXB-A and its potential therapeutic applications.
Méthodes De Synthèse
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2-butanone with 2-bromoacetophenone, followed by the reaction of the resulting product with 2,3-dimethylcyclohexylamine. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
DMXB-A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment option for conditions such as rheumatoid arthritis and chronic pain.
Propriétés
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-6-14(2)18-11-7-8-12-20(18)23-21(24)17(5)22-19-13-9-10-15(3)16(19)4/h7-8,11-12,14-17,19,22H,6,9-10,13H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYZPWRICIIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)NC2CCCC(C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.